2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide
Description
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The cyclopentyl group on the acetamide nitrogen distinguishes it from structurally related analogs.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c20-14-7-5-13(6-8-14)16-11-17-19(21-9-10-24(17)23-16)26-12-18(25)22-15-3-1-2-4-15/h5-11,15H,1-4,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODINUAVCCROTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with pyrazine-2-carboxylic acid to form the pyrazolo[1,5-a]pyrazine core. This intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group. Finally, the cyclopentylacetamide moiety is attached through an amide coupling reaction .
Chemical Reactions Analysis
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in target organisms. The exact molecular pathways are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related pyrazolo-fused heterocycles, focusing on core modifications, substituent effects, and biological implications.
Key Insights
Core Heterocycle Variations: Pyrazolo[1,5-a]pyrazine (target compound) vs. Pyrazine cores (target compound) may offer distinct electronic properties due to the additional nitrogen atom. Cyclopenta-fused systems (): Fused cyclopentane rings introduce puckering (Q = 0.3–0.5 Å), affecting solubility and membrane permeability .
Substituent Effects :
- 4-Chlorophenyl : A common substituent across analogs (e.g., ), likely contributing to hydrophobic interactions or halogen bonding in target binding.
- Acetamide Modifications :
- N-Cyclopentyl (target compound): Enhances lipophilicity (clogP ~3.5 predicted) compared to N-(3-(methylsulfanyl)phenyl) (clogP ~4.2) .
- Electron-Withdrawing Groups: Trifluoromethyl substituents () improve metabolic stability and kinase selectivity .
Biological Implications :
- Anticancer Activity : Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups () show TRK kinase inhibition, suggesting the target compound’s pyrazine core could be optimized for similar targets.
- Enzyme Inhibition : Sulfanyl linkages (target compound) may act as hydrogen-bond acceptors, analogous to sulfonamides in cholinesterase inhibitors ().
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for related acetamides, such as nucleophilic substitution (e.g., ) or coupling reactions using HATU/DIEA ().
Table: Physicochemical Properties Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
